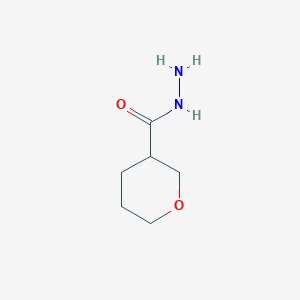

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxane-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-2-1-3-10-4-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOQJPQGKZQKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-33-3 | |

| Record name | oxane-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

CAS Number: 59293-33-3

Introduction: The Strategic Importance of the Hydrazide Moiety in a Tetrahydropyran Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific functional groups and scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known by its IUPAC name oxane-3-carbohydrazide, is a heterocyclic building block of increasing interest.[1] Its structure marries the favorable physicochemical properties of the tetrahydropyran (THP) ring with the versatile reactivity of the hydrazide functional group. The THP moiety is a prevalent feature in numerous natural products and biologically active molecules, often serving as a bioisosteric replacement for cyclohexyl or other cyclic systems to enhance aqueous solubility and modulate metabolic stability.[2] The hydrazide group, in turn, is a cornerstone in synthetic chemistry, acting as a precursor for a diverse array of heterocycles and as a key component in the formation of hydrazone linkages, which are themselves prevalent in a wide range of bioactive compounds.[3][4]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, analytical characterization methods, and its applications in pharmaceutical research, supported by field-proven insights and authoritative references.

Physicochemical and Structural Properties

The unique arrangement of the ether and hydrazide functionalities within a saturated six-membered ring imparts a specific set of properties to this compound, influencing its reactivity, solubility, and interaction with biological targets. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 59293-33-3 | [1][5] |

| Molecular Formula | C₆H₁₂N₂O₂ | [6] |

| Molecular Weight | 144.17 g/mol | [6] |

| IUPAC Name | oxane-3-carbohydrazide | [1] |

| SMILES | NNC(=O)C1CCCOC1 | [1][6] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |

| Predicted LogP | -0.5971 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis Protocol: From Carboxylic Ester to Hydrazide

The synthesis of this compound is most commonly and efficiently achieved through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of Tetrahydro-2H-pyran-3-carboxylic acid. This reaction is a well-established and robust transformation in organic synthesis.[4] The causality behind this choice of precursors lies in the electrophilic nature of the ester carbonyl carbon, which is readily attacked by the nucleophilic hydrazine. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both reactants and facilitate the reaction.

Step-by-Step Methodology

-

Precursor Preparation: Begin with the commercially available ethyl or methyl ester of Tetrahydro-2H-pyran-3-carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester in a suitable alcohol solvent, such as ethanol or methanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2 to 5 equivalents). The excess hydrazine ensures the complete conversion of the ester and minimizes the formation of the undesired diacyl-hydrazine byproduct.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) to yield the pure this compound as a solid.

Synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of standard analytical techniques. Commercial suppliers confirm the structure and purity of this compound using methods such as Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the protons of the tetrahydropyran ring and the N-H protons of the hydrazide group. The chemical shifts and coupling patterns of the ring protons would confirm the 3-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and amide functionalities, as well as a strong absorption for the C=O stretching of the amide.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ), confirming its elemental composition.[6]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazide functionality is a reactive handle that can be readily transformed into a variety of other functional groups and heterocyclic systems.[4]

Precursor to Heterocyclic Scaffolds

Hydrazides are well-established precursors for the synthesis of a wide range of five- and six-membered heterocyclic rings, which are core components of many approved drugs.[3][4] For instance, this compound can be used to synthesize:

-

Pyrazoles: By reaction with 1,3-dicarbonyl compounds.[4]

-

Oxadiazoles: Through cyclization reactions, often involving reagents like carbon disulfide or cyanogen bromide.[4]

-

Triazoles: Via various synthetic routes, including reactions with isothiocyanates.[4]

The incorporation of the THP moiety into these heterocyclic systems can enhance their drug-like properties.

Role as a precursor to bioactive heterocycles.

Formation of Hydrazone Linkages

The reaction of this compound with aldehydes and ketones readily forms stable hydrazone linkages.[3] This chemistry is widely employed in the development of prodrugs and in the design of molecules for targeted drug delivery. The resulting hydrazones can exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in drug development. Its unique combination of a drug-like tetrahydropyran scaffold and a reactive hydrazide handle provides a gateway to a diverse range of novel chemical entities. The synthetic accessibility and the potential for straightforward chemical modification make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. As the quest for new therapeutics with improved properties continues, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.

References

- Barsanti, P., et al. (2012). United States Patent No. US 8,415,381 B2. Google Patents.

- CN108546266B. (2020). Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. Google Patents.

-

Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724–5731. Retrieved from [Link]

- Lange, P. H. (1985). Process for making carbohydrazide. Google Patents.

- Lange, P. H. (1984). Process for making carbohydrazide. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Carbohydrazide. PubChem. Retrieved from [Link]

-

Brulin. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Kumar, S., & Singh, P. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6249. Retrieved from [Link]

-

da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(7), 3028. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its core chemical and physical properties, provides a validated synthesis protocol, and explores its reactivity and potential as a scaffold in medicinal chemistry.

Introduction: The Significance of the Tetrahydropyran Hydrazide Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drug candidates. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable feature in molecular design. When combined with the versatile hydrazide functional group (-CONHNH₂), the resulting molecule, this compound, becomes a valuable building block for creating diverse molecular libraries.

Hydrazides are known to be precursors for a wide array of heterocyclic systems and can participate in various chemical transformations, making them a cornerstone in the synthesis of novel therapeutic agents.[1][2] The carbohydrazide functional group is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] This guide will explore the unique characteristics of the title compound, arising from the synergy of the THP ring and the hydrazide moiety.

Core Molecular and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | oxane-3-carbohydrazide | [4] |

| CAS Number | 59293-33-3 | [4][5][6] |

| Molecular Formula | C₆H₁₂N₂O₂ | [5][7] |

| Molecular Weight | 144.17 g/mol | [5][7] |

| SMILES | NNC(=O)C1CCCOC1 | [4][5] |

| PubChem CID | 45084254 | [4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally derived, others are computationally predicted and should be used as a guideline pending experimental verification.

| Property | Value | Source |

| Purity | >98% (commercially available) | [5] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [8] |

| logP (predicted) | -0.5971 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 1 | [8] |

The low predicted logP value suggests good aqueous solubility, a desirable trait for drug candidates. The number of hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester derivative. This section provides a representative, field-proven protocol and discusses the expected characterization data.

Synthetic Workflow

The synthesis of the title compound from its corresponding methyl ester is a robust and high-yielding process. The workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Methyl tetrahydro-2H-pyran-3-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (anhydrous)

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield the pure this compound.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, MS). The expected data is outlined in the following section.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring and the hydrazide group. The protons on the carbon adjacent to the carbonyl group will likely appear as a multiplet. The protons of the -NH₂ group will appear as a broad singlet, and the -NH- proton will also be a singlet. The protons on the carbons adjacent to the ring oxygen will be deshielded and appear at a lower field.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will be the most deshielded, appearing at the lowest field. The carbons of the tetrahydropyran ring will have characteristic shifts, with the carbons adjacent to the oxygen atom appearing at a lower field than the other ring carbons.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1630-1680 cm⁻¹).

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group or cleavage of the tetrahydropyran ring.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functionality allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactions of the Hydrazide Group

The hydrazide group can readily react with various electrophiles to form a range of derivatives with potential biological activity.

Caption: Key reaction pathways for this compound.

-

Formation of Hydrazones: The reaction with aldehydes and ketones yields hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[9]

-

Acylation: Acylation of the terminal nitrogen can lead to the formation of diacylhydrazines, which can also exhibit interesting pharmacological properties.

-

Cyclization Reactions: The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important pharmacophores in many drugs.[1]

Role in Drug Discovery

The tetrahydropyran ring system is a common motif in many approved drugs and clinical candidates. Its incorporation often leads to improved pharmacokinetic profiles. The versatility of the hydrazide group allows for the exploration of a large chemical space, making this compound an attractive starting material for the development of novel therapeutics.

Derivatives of this scaffold could be investigated for a variety of therapeutic areas, including:

-

Oncology: Many pyran and hydrazide-containing compounds have demonstrated potent anticancer activity.[8][10]

-

Infectious Diseases: The hydrazide moiety is a well-known feature in antimicrobial agents.

-

Neurological Disorders: The tetrahydropyran core is present in drugs targeting the central nervous system.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a favorable heterocyclic core with a reactive hydrazide handle provides a platform for the synthesis of diverse and complex molecules with a wide range of potential therapeutic applications. The synthetic protocol outlined in this guide is robust and can be readily implemented in a standard laboratory setting. Further research into the biological activities of derivatives of this compound is warranted and holds significant promise for the development of novel drug candidates.

References

- Asian Journal of Green Chemistry. (2018).

-

Synthonix. (n.d.). This compound - [T15052]. Retrieved from [Link]

- chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 463). ChemBuyersGuide.com, Inc.

- G. F. S. V. de C. P. Lima, et al. (2020).

-

PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]

- Mansour, A. K., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 744-755.

- de F. P. da Silva, A., & de S. da Silva, M. A. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(8), 9140-9159.

- Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682.

- Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- El-Sayed, N. N. E., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5263-5269.

- Gomaa, A. M. (2015).

- Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.

- Karad, S. L., et al. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 12(8), 253-261.

- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

- El-Shehry, M. F., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2), 1-7.

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved from [Link]

-

PubChemLite. (n.d.). Tetrahydro-2h-pyran-3-carboxylic acid (C6H10O3). Retrieved from [Link]

- Abdel-Aziem, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 721.

- Kumar, A., et al. (2024). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Heterocyclic Chemistry, 61(1), 2-25.

Sources

- 1. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. TETRAHYDRO-PYRAN-3-CARBALDEHYDE CAS#: 77342-93-9 [amp.chemicalbook.com]

- 4. This compound [synhet.com]

- 5. 59293-33-3 | oxane-3-carbohydrazide - Capot Chemical [capotchem.com]

- 6. 59293-33-3|Tetrahydro-2H-pyran-3-carbohydrazide|BLD Pharm [bldpharm.com]

- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

Foreword: The Imperative of Structural Certainty

In the landscape of pharmaceutical development and synthetic chemistry, the molecule Tetrahydro-2H-pyran-3-carboxylic acid hydrazide represents a versatile heterocyclic building block. Its tetrahydropyran scaffold is a common motif in numerous bioactive compounds, while the hydrazide functional group serves as a reactive handle for constructing more complex molecular architectures, including pyrazoles and other pharmacologically relevant heterocycles.[1][2][3][4] The utility of this compound as a pharmaceutical intermediate, for instance in the synthesis of potential anticancer agents, underscores the critical need for its unambiguous structural characterization.[5][6]

This guide eschews a simple recitation of analytical methods. Instead, it offers a holistic, field-proven strategy for elucidating the structure of this compound. We will explore the causality behind our choice of experiments, demonstrating how a multi-technique, self-validating approach provides an irrefutable confirmation of molecular identity, ensuring the scientific integrity required for advanced research and development.

Foundational Step: Synthesis and Sample Purity

Before any analytical interrogation can commence, the synthesis and rigorous purification of the target compound are paramount. Impurities, such as unreacted starting materials or side-products, can introduce confounding artifacts into spectra, leading to erroneous interpretations. A common and effective synthetic route involves the hydrazinolysis of an appropriate ester precursor.

Synthesis Protocol: From Ester to Hydrazide

A robust synthesis can be achieved by reacting methyl or ethyl tetrahydro-2H-pyran-3-carboxylate with hydrazine hydrate, often in an alcoholic solvent like ethanol.[7] The reaction is typically driven to completion by heating under reflux.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (approx. 2-3 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. The resulting precipitate is the crude product.

-

Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Synthesis and Purification Workflow

Caption: Workflow from starting materials to the purified analyte.

Orthogonal Analytical Strategy for Structure Confirmation

Mass Spectrometry (MS): The Molecular Formula

Expertise: The first question in any structure elucidation is "What is the mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for determining the elemental composition of a molecule with high precision, moving beyond simple molecular weight to a specific molecular formula.

Methodology:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule. Analysis in positive ion mode will readily form the protonated molecular ion, [M+H]⁺.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is used to achieve the necessary mass accuracy (typically < 5 ppm).

Expected Data & Interpretation: The molecular formula for this compound is C₆H₁₂N₂O₂ . The expected monoisotopic mass of the neutral molecule is 144.08988 Da. The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that corresponds to the formula C₆H₁₃N₂O₂⁺.

| Ion Species | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |

| [M+H]⁺ | C₆H₁₃N₂O₂⁺ | 145.09715 | ~145.0971 (within 5 ppm) |

| [M+Na]⁺ | C₆H₁₂N₂O₂Na⁺ | 167.07909 | ~167.0791 (within 5 ppm) |

Table 1: Predicted HRMS data for the target compound.

This result provides the first piece of high-confidence evidence: the exact elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, we are looking for definitive evidence of the hydrazide moiety (-CONHNH₂) and the cyclic ether (C-O-C).

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is a common, solvent-free method for solid samples.

-

Data Acquisition: A spectrum is typically collected from 4000 to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will be dominated by characteristic absorptions of the hydrazide group.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

| 3350 - 3200 | Strong, Broad | N-H stretching | -NH₂ and -NH of hydrazide |

| ~1650 | Strong, Sharp | C=O stretching (Amide I) | Carbonyl of the hydrazide |

| ~1620 | Medium | N-H bending (scissoring) | -NH₂ of the hydrazide |

| ~1530 | Medium | N-H bending (Amide II) | Coupled C-N stretch & N-H bend |

| 1120 - 1050 | Strong | C-O-C stretching | Ether linkage in the pyran ring |

Table 2: Key expected vibrational frequencies in the IR spectrum.

The presence of these distinct bands, particularly the strong carbonyl absorption and the N-H stretches, provides direct confirmation of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise: NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. Through a series of 1D and 2D experiments, we can piece together the molecule's connectivity atom by atom. The use of a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (NH, NH₂) from the hydrazide group.

Methodology:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D COSY (COrrelation SpectroscopY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular fragments.

-

Predicted NMR Data & Interpretation (in DMSO-d₆):

| Atom Label | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C=O | - | ~172 | H3, NH |

| NH | ~9.1, broad s, 1H | - | C=O |

| NH₂ | ~4.2, broad s, 2H | - | C=O |

| H3 | ~2.5, m, 1H | ~45 | C=O, C2, C4, C5 |

| H2ax, H2eq | ~3.8 (eq), ~3.3 (ax), m, 2H | ~67 | C3, C4, C6 |

| H4ax, H4eq | ~1.8 (eq), ~1.4 (ax), m, 2H | ~28 | C2, C3, C5, C6 |

| H5ax, H5eq | ~1.6 (eq), ~1.5 (ax), m, 2H | ~25 | C3, C4, C6 |

| H6ax, H6eq | ~3.9 (eq), ~3.4 (ax), m, 2H | ~66 | C2, C4, C5 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Exact chemical shifts and multiplicities for the diastereotopic ring protons (H2, H4, H5, H6) can be complex and require full spectral analysis for precise assignment.

NMR Elucidation Workflow:

Caption: Logical workflow for structure determination using NMR spectroscopy.

The crucial HMBC correlation from the H3 proton to the carbonyl carbon (C=O) definitively links the carboxylic acid hydrazide group to the 3-position of the tetrahydropyran ring, completing the structural puzzle.

X-ray Crystallography: The Unambiguous Proof

Expertise: While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography is the "gold standard." It delivers an absolute, three-dimensional structure of the molecule as it exists in the crystal lattice, resolving any ambiguity about connectivity, conformation, or stereochemistry.[10][11]

Methodology:

-

Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays to collect a diffraction pattern.

-

Structure Solution: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and the structure is refined.

Expected Outcome: The analysis would yield a 3D model of the molecule, confirming:

-

The chair conformation of the tetrahydropyran ring.

-

The precise bond lengths and angles of the entire molecule.

-

The relative stereochemistry at the C3 position.

-

Intermolecular interactions, such as hydrogen bonding between the hydrazide groups of adjacent molecules in the crystal lattice.

Integrated Analysis: A Self-Validating Conclusion

Caption: Convergent logic model for final structure confirmation.

The mass spectrometer confirms the elemental formula is C₆H₁₂N₂O₂. The IR spectrometer confirms the presence of hydrazide and ether functional groups. Finally, the suite of NMR experiments establishes the precise connectivity of the atoms, placing the carbohydrazide group at the C3 position of the tetrahydropyran ring. Should it be performed, X-ray crystallography would provide the ultimate, visually verifiable proof.

Conclusion

The structural elucidation of this compound is a clear illustration of modern analytical chemistry principles. By moving systematically from molecular formula to functional groups and finally to atomic connectivity, we construct a robust, evidence-based case for the molecule's identity. This rigorous, multi-pronged approach ensures the level of scientific certainty required for confident use of this compound in the demanding fields of medicinal chemistry and drug discovery.

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Tipton, T., Stone, D. A., & KuBulat, K. H. (n.d.). Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono- and Bis-(Pyran-2,4-diones) Derivatives. Molecules. Available at: [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction and quantum-chemical analysis of a single crystal of 2,5-dimethyl-3,4-dihydro-2h-pyran-2-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 873397-34-3,TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

-

Kumar, R., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.

-

Mansour, E. S. H., et al. (n.d.). NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERIVATIVES WITH ANTICANCER ACTIVITIES. Journal of the Chinese Chemical Society. Available at: [Link]

-

Küçükgüzel, I., et al. (1998). Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives. Arzneimittelforschung. Available at: [Link]

-

Al-Zaydi, K. M. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide. Retrieved from [Link]

Sources

- 1. This compound [synhet.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. lookchem.com [lookchem.com]

- 6. TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID CAS#: 873397-34-3 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono- and Bis-(Pyran-2,4-diones) Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known as oxane-3-carbohydrazide (CAS Number: 59293-33-3).[1][2] The content herein is curated for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a saturated six-membered tetrahydropyran ring and a hydrazide functional group. The unique structural characteristics of this molecule give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will delve into the theoretical underpinnings and practical applications of spectroscopic techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH-NH₂ | 7.5 - 9.5 | Broad Singlet | 1H |

| -NH-NH ₂ | 4.0 - 5.0 | Broad Singlet | 2H |

| H-2 (axial & equatorial) | 3.2 - 4.0 | Multiplet | 2H |

| H-6 (axial & equatorial) | 3.2 - 4.0 | Multiplet | 2H |

| H-3 | 2.0 - 2.5 | Multiplet | 1H |

| H-4 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 2H |

| H-5 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 2H |

Expert Interpretation:

The N-H protons of the hydrazide group are expected to appear as broad singlets in the downfield region of the spectrum (7.5-9.5 ppm and 4.0-5.0 ppm), a characteristic feature of exchangeable protons.[3][4][5][6] The protons on the tetrahydropyran ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons on carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be the most deshielded of the ring protons, appearing in the 3.2-4.0 ppm range. The remaining ring protons will appear further upfield.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-2 | 65 - 70 |

| C-6 | 65 - 70 |

| C-3 | 40 - 45 |

| C-4 | 25 - 30 |

| C-5 | 20 - 25 |

Expert Interpretation:

The carbonyl carbon of the hydrazide functional group is expected to be the most downfield signal, typically appearing in the 170-175 ppm range.[7][8] The carbons bonded to the oxygen atom within the tetrahydropyran ring (C-2 and C-6) will also be significantly deshielded. The remaining aliphatic carbons of the ring will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Two bands, characteristic of the -NH₂ group |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong absorption due to the carbonyl group |

| N-H Bend (Amide II) | 1515 - 1550 | Bending vibration of the N-H bond |

| C-O Stretch | 1050 - 1150 | Ether linkage in the tetrahydropyran ring |

Expert Interpretation:

The IR spectrum will be dominated by a strong absorption band in the 1640-1680 cm⁻¹ region, corresponding to the C=O stretching of the hydrazide (Amide I band).[9][10][11][12] The presence of the N-H bonds in the hydrazide group will give rise to characteristic stretching vibrations in the 3200-3400 cm⁻¹ range and a bending vibration (Amide II band) around 1515-1550 cm⁻¹. The C-O stretching of the ether in the tetrahydropyran ring will be visible in the fingerprint region, typically between 1050-1150 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Description |

| [M]+• | 144.09 | Molecular Ion |

| [M-NH₂]+ | 128.08 | Loss of amino group |

| [M-N₂H₃]+ | 113.06 | Loss of hydrazinyl radical |

| [C₅H₉O]+ | 85.06 | Tetrahydropyran ring fragment |

| [C₄H₇O]+ | 71.05 | Further fragmentation of the ring |

Expert Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 144.09, corresponding to the molecular formula C₆H₁₂N₂O₂.[2] Common fragmentation pathways for hydrazides involve the cleavage of the N-N and C-N bonds.[14][15][16] The loss of an amino group (-NH₂) would result in a fragment at m/z 128. Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion and subsequent fragmentation of the tetrahydropyran ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition :

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

-

Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Proposed Mass Spectrometry Fragmentation Workflow

Caption: A simplified fragmentation pathway for this compound.

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids. Bulletin of the Chemical Society of Japan, 35(12), 2020-2024. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N -(benzoyl) stearic acid hydrazide. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). [Link]

-

ResearchGate. (n.d.). Infrared spectra data (cm⁻¹) of the hydrazones and their mixed metal (II) complexes. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. [Link]

-

Synthonix. (n.d.). This compound. [Link]

-

Prien, J. M., & Costello, C. E. (2010). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 29(4), 629–652. [Link]

-

ResearchGate. (n.d.). ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

-

National Center for Biotechnology Information. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. [Link]

-

SpectraBase. (n.d.). o-Toluic hydrazide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

-

ResearchGate. (n.d.). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

- 1. This compound [synhet.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Acethydrazide(1068-57-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Acethydrazide(1068-57-1) 13C NMR [m.chemicalbook.com]

- 9. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Anticipated Biological Potential of Tetrahydro-2H-pyran-3-carboxylic Acid Hydrazide Derivatives: A Predictive Technical Guide for Future Research

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The synthesis of hybrid molecules, which combine pharmacophores from different classes of bioactive compounds, represents a rational and promising strategy in drug discovery. This technical guide focuses on the largely unexplored class of compounds: Tetrahydro-2H-pyran-3-carboxylic acid hydrazide derivatives . While direct and extensive research on the biological activities of this specific scaffold is nascent, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the known biological profiles of the constituent moieties—the tetrahydropyran ring and the hydrazide-hydrazone functional group—we can logically infer and propose promising avenues for investigation. This guide will therefore detail the synthesis, potential biological activities, and robust experimental protocols to explore the antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties of these novel derivatives.

Introduction: A Scaffold of Untapped Potential

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The carboxylic acid hydrazide moiety, and its corresponding hydrazone derivatives (formed by condensation with aldehydes or ketones), are also well-established pharmacophores. Hydrazones, in particular, are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2]

The conjugation of the THP ring with a carbohydrazide linker creates a novel chemical entity with significant potential for biological activity. The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives, primarily through the formation of Schiff bases (hydrazones) at the terminal nitrogen. This guide will provide a comprehensive overview of the predicted biological activities of these derivatives and the experimental methodologies required to validate these predictions.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological potential of this class of compounds is their synthesis. The parent hydrazide can be readily prepared from the corresponding ester of tetrahydro-2H-pyran-3-carboxylic acid. Subsequent reaction with a variety of aromatic or heterocyclic aldehydes yields the target hydrazone derivatives.

General Synthetic Protocol

A representative synthetic pathway is outlined below. This two-step process is generally efficient and allows for the creation of a diverse library of compounds by varying the aldehyde used in the second step.

Step 1: Synthesis of this compound

-

To a solution of ethyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (80-99%, 3-5 equivalents).

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

Step 2: Synthesis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazone derivatives

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired substituted aromatic or heterocyclic aldehyde (1-1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

Caption: Proposed Mechanism of Anti-inflammatory Action.

Anticancer Activity

The hydrazone scaffold is present in numerous compounds with demonstrated anticancer activity. [3][4]The proposed mechanisms of action are diverse and include induction of apoptosis, inhibition of topoisomerase, and interference with cell signaling pathways. The tetrahydropyran ring is also a component of some anticancer agents.

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth). Doxorubicin can be used as a positive control.

| Compound ID | Cell Line | Predicted IC50 (µM) |

| THP-Hydrazone-4 (R=3,4,5-trimethoxy-Ph) | MCF-7 | 5 - 20 |

| THP-Hydrazone-5 (R=Indole-3-yl) | A549 | 10 - 30 |

| THP-Hydrazone-6 (R=Ferrocenyl) | HCT-116 | 1 - 15 |

Table 2: Hypothetical Anticancer Activity Data.

Anticonvulsant Activity

Schiff bases, including hydrazones, are a well-established class of compounds with anticonvulsant properties. [5][6]The proposed mechanism often involves modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.

-

Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses.

-

After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

-

A standard anticonvulsant drug like phenytoin or diazepam should be used as a positive control. The ED50 (the dose that protects 50% of the animals) can be calculated.

Structure-Activity Relationship (SAR) Insights and Future Directions

While experimental data is needed, we can hypothesize some potential SAR trends for this class of compounds:

-

The Aldehyde Moiety: The nature of the substituent (R group) on the aromatic or heterocyclic aldehyde used to form the hydrazone will be a critical determinant of biological activity. Electron-withdrawing groups (e.g., -NO2, -Cl) and electron-donating groups (e.g., -OH, -OCH3) at different positions on an aromatic ring will likely have a significant impact on the potency and selectivity of the compounds.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by both the tetrahydropyran ring and the substituents on the aldehyde-derived portion, will affect cell permeability and, consequently, biological activity.

-

Stereochemistry: The tetrahydro-2H-pyran-3-carboxylic acid core contains a chiral center. The synthesis and biological evaluation of individual enantiomers could reveal stereospecific interactions with biological targets.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in the biological assays described above. Promising lead compounds can then be subjected to further optimization and mechanistic studies.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of its constituent parts, this guide provides a rational and structured approach for the synthesis and evaluation of its derivatives. The detailed protocols and predictive insights offered herein are intended to empower researchers to unlock the full therapeutic potential of this novel class of compounds. It is our hope that this guide will serve as a catalyst for further investigation and ultimately contribute to the development of new and effective medicines.

References

- Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., Ali, M. R., & Alam, M. M. (2014). A review on versatile therapeutic potential of hydrazone moiety. Journal of Drug Delivery and Therapeutics, 4(4), 101-108.

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2023). MDPI.

- Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. (n.d.). Bentham Science.

- Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. (2024). Mini Reviews in Medicinal Chemistry, 24(18), 1632-1650.

- Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (1994). Journal of Medicinal Chemistry, 37(12), 1894-1897.

- This compound. (n.d.). SynHet.

- Synthesis and Anti-inflammatory, Analgesic, and Antipyretic Activities of Azomethine Derivatives of the Tetrahydropyran Series. (2020). Pharmaceutical Chemistry Journal, 54, 46-50.

- Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. (2024). PubMed.

- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Journal of Phytochemistry & Biochemistry.

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.

- Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (2023). ACS Omega, 8(9), 8685–8703.

- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2023). RSC Publishing.

Sources

- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: Synthesis, Properties, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known as oxane-3-carbohydrazide, is a heterocyclic organic compound featuring a saturated six-membered pyran ring and a reactive hydrazide functional group. While specific, in-depth research on this particular molecule is nascent, its constituent moieties—the tetrahydropyran (THP) core and the carbohydrazide functional group—are well-established pharmacophores in medicinal chemistry. The THP scaffold is a prevalent structural motif in numerous natural products and approved pharmaceuticals, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1] Hydrazides are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and are known to be present in molecules with a broad spectrum of biological activities.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol, and a discussion of its potential applications in drug discovery and development based on the known bioactivities of related structural analogs.

Introduction: The Chemical and Therapeutic Significance of the Tetrahydropyran and Hydrazide Moieties

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[1] Its non-planar, saturated nature can impart desirable conformational rigidity and improve interactions with biological targets. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, further modulating the molecule's binding affinity and solubility.

The carbohydrazide functional group (-CONHNH2) is a versatile and highly reactive moiety. It serves as a key building block for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important classes of bioactive compounds.[2] Moreover, the hydrazide group itself can participate in hydrogen bonding and coordination with metal ions, contributing to the biological activity of the parent molecule. The combination of the tetrahydropyran ring and the carbohydrazide group in this compound presents a unique scaffold with significant potential for the development of novel therapeutic agents.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| IUPAC Name | oxane-3-carbohydrazide | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 59293-3-3 | [3] |

| Molecular Formula | C₆H₁₂N₂O₂ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] |

| Predicted LogP | -0.5971 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the protons on the tetrahydropyran ring. The protons of the -NH2 group would likely appear as a broad singlet, and the -NH- proton as another distinct signal, both of which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would show signals corresponding to the five carbons of the tetrahydropyran ring and the carbonyl carbon of the hydrazide group, which would be the most downfield signal.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration (around 1650 cm⁻¹), and C-O stretching of the pyran ring (around 1100 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 144.17, with fragmentation patterns corresponding to the loss of ammonia, water, and cleavage of the pyran ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid or ester. A common and effective method is the hydrazinolysis of the corresponding ester.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl tetrahydro-2H-pyran-3-carboxylate

-

To a solution of Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl tetrahydro-2H-pyran-3-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve Ethyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq) in absolute ethanol (10 volumes).

-

Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Heterocycles

The hydrazide moiety is a versatile precursor for the synthesis of various five-membered heterocycles, most notably pyrazoles. The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical method for pyrazole synthesis.[4] A patent has described the reaction of a tetrahydropyranone derivative with hydrazine hydrate to generate a tetrahydropyrano[4,3-c]pyrazole, suggesting the in-situ formation and cyclization of a hydrazide intermediate.[5]

Caption: Synthesis of pyrazoles from the target hydrazide.

Pyranopyrazoles are known to exhibit a range of biological activities, including antiviral and anticancer properties.[6][7] Therefore, this compound serves as a valuable starting material for generating libraries of novel pyran-substituted pyrazoles for biological screening.

Potential as an Anticancer Agent

Both the tetrahydropyran and hydrazide moieties are found in compounds with demonstrated anticancer activity. For instance, certain pyran-based compounds have shown potent antiproliferative effects against various cancer cell lines.[6] Similarly, hydrazide-hydrazone derivatives have been extensively studied for their anticancer potential.[2] The combination of these two pharmacophores in a single molecule suggests that this compound and its derivatives could be promising candidates for anticancer drug discovery.

Potential as an Antimicrobial Agent

The hydrazide functional group is a key component of isoniazid, a frontline antituberculosis drug. Numerous other hydrazide derivatives have been reported to possess broad-spectrum antimicrobial activity.[2] The tetrahydropyran scaffold can be utilized to modulate the lipophilicity and cell permeability of the molecule, potentially enhancing its antimicrobial efficacy and overcoming drug resistance.

Future Perspectives and Conclusion

This compound is a largely unexplored molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of two key pharmacophoric units—the tetrahydropyran ring and the carbohydrazide group—make it a highly attractive scaffold for the design and development of novel therapeutic agents.

Future research should focus on the detailed synthesis and characterization of this compound, followed by a systematic investigation of its biological activities, particularly in the areas of oncology and infectious diseases. The generation of a diverse library of derivatives, especially pyrazoles and hydrazones, and their subsequent screening will be crucial in unlocking the full therapeutic potential of this promising chemical entity. This in-depth guide serves as a foundational resource to stimulate and guide such future investigations.

References

- CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents.

-

Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties - Eurasian Chemical Communications. Available at: [Link]

-

Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed. Available at: [Link]

-

NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI - Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

synthesis of pyrazoles - YouTube. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

(PDF) A carbohydrate-derived trifunctional scaffold for medicinal chemistry library synthesis - ResearchGate. Available at: [Link]

-

Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. Available at: [Link]

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials - Wiley Online Library. Available at: [Link]

-

Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Homologs and Analogs of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

Abstract

This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, a heterocyclic compound of interest in medicinal chemistry. The document delves into the synthesis of the core molecule and explores the preparation and biological activities of its structural homologs and analogs. Emphasis is placed on the synthetic pathways, structure-activity relationships (SAR), and the potential therapeutic applications of these compounds, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Tetrahydro-2H-pyran-3-carbohydrazide Scaffold

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its saturated, oxygen-containing heterocyclic structure can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it an attractive moiety in drug design.[2] When combined with the versatile hydrazide functional group (-CONHNH₂), the resulting this compound (also known as oxane-3-carbohydrazide) presents a promising template for the development of novel therapeutic agents. The hydrazide group is a well-established pharmacophore, present in numerous drugs, and serves as a key building block for the synthesis of a wide array of heterocyclic derivatives.[3][4] This guide will explore the chemical space surrounding this scaffold, examining its synthesis and the impact of structural modifications on its biological profile.

Core Molecule Profile:

| Property | Value | Reference |

| IUPAC Name | oxane-3-carbohydrazide | [5] |

| Synonyms | This compound | [5] |

| CAS Number | 59293-33-3 | [5] |

| Molecular Formula | C₆H₁₂N₂O₂ | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | White solid | [6] |

Synthesis of the Core Scaffold and its Precursors

The primary route for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically the methyl or ethyl ester. This is a standard and efficient method for the preparation of carboxylic acid hydrazides.[7]

Synthesis of Ester Precursors

The key intermediates, methyl or ethyl tetrahydro-2H-pyran-3-carboxylate, can be synthesized through various routes. A common method involves the Dieckmann condensation of 4-oxa-1,7-pimelic acid diethyl ester.[8]

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate [8]

-

Ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent under alkaline conditions to yield 4-oxa-1,7-diethyl pimelate.

-

The resulting pimelate is then subjected to Dieckmann condensation at a low temperature in the presence of a strong base to afford ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Synthesis of this compound

The final step to obtain the title compound is the reaction of the ester precursor with hydrazine hydrate.

Proposed Experimental Protocol:

-

To a solution of methyl tetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Caption: Synthetic pathway for this compound.

Homologs of this compound

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). The investigation of homologs is a crucial aspect of structure-activity relationship studies, as it allows for the fine-tuning of physicochemical properties like lipophilicity and spatial orientation of functional groups.

(Tetrahydro-2H-pyran-3-yl)acetic acid hydrazide

This homolog introduces a methylene bridge between the tetrahydropyran ring and the carbohydrazide moiety. Its synthesis would logically proceed from (Tetrahydro-2H-pyran-3-yl)methanol, which can be prepared by the reduction of the corresponding carboxylic acid or its ester.

Proposed Experimental Protocol for Synthesis:

-

Oxidation: (Tetrahydro-2H-pyran-3-yl)methanol is oxidized to (Tetrahydro-2H-pyran-3-yl)acetaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).